

# 4-Bromo-6-chloro-1H-indazole molecular weight

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## Compound of Interest

Compound Name: **4-Bromo-6-chloro-1H-indazole**

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An In-Depth Technical Guide to **4-Bromo-6-chloro-1H-indazole**: A Pivotal Intermediate in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, the indazole core stands out as a "privileged structure," frequently appearing in compounds with a wide array of pharmacological activities.<sup>[1][2]</sup> This guide provides a comprehensive technical overview of **4-Bromo-6-chloro-1H-indazole**, a di-halogenated indazole derivative that has emerged as a highly versatile and valuable intermediate in the synthesis of complex molecules for cutting-edge drug discovery programs.<sup>[1]</sup>

This document delves into the core physicochemical properties, synthesis, chemical reactivity, and applications of **4-Bromo-6-chloro-1H-indazole**, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

## Core Physicochemical Properties

**4-Bromo-6-chloro-1H-indazole** is an off-white to yellow solid at room temperature.<sup>[1]</sup> Its molecular structure, featuring a fused benzene and pyrazole ring system with distinct halogen substituents, provides a unique platform for selective chemical modifications. The key physicochemical data are summarized in the table below.

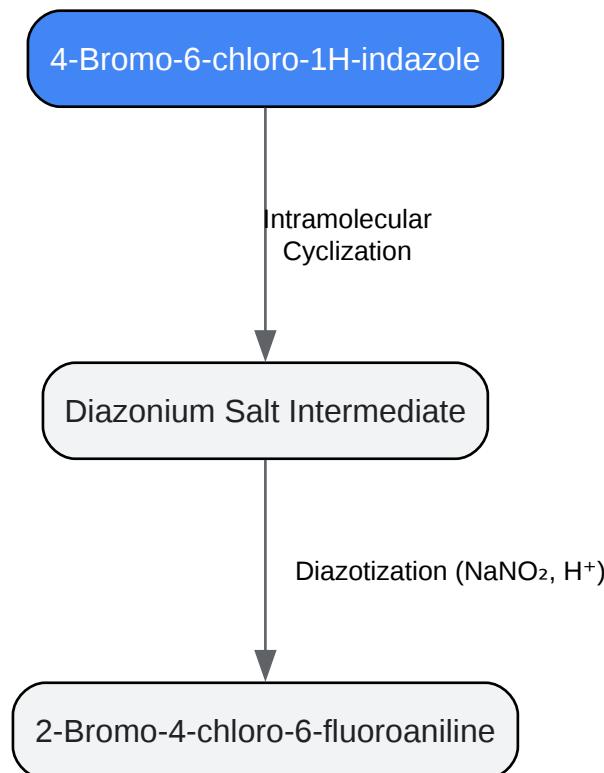
Property	Value	Source
Molecular Weight	231.48 g/mol	<a href="#">[3]</a> , <a href="#">[1]</a> , <a href="#">[4]</a>
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrCIN <sub>2</sub>	<a href="#">[3]</a> , <a href="#">[1]</a>
CAS Number	885519-03-9	<a href="#">[3]</a> , <a href="#">[1]</a>
Melting Point	219-221 °C	<a href="#">[1]</a> , <a href="#">[5]</a>
Boiling Point (Predicted)	364.1 ± 22.0 °C	<a href="#">[1]</a> ,
IUPAC Name	4-bromo-6-chloro-1H-indazole	<a href="#">[3]</a>
InChI Key	KCDKINCUTSIQAF-UHFFFAOYSA-N	<a href="#">[3]</a> , <a href="#">[1]</a>

## Synthesis and Mechanistic Considerations

The synthesis of **4-Bromo-6-chloro-1H-indazole** is typically achieved through a multi-step sequence starting from readily available aniline derivatives. One common and logical pathway involves the diazotization of a di-halogenated aniline precursor, followed by an intramolecular cyclization. This approach provides a reliable method for constructing the indazole ring system.

## Retrosynthetic Analysis

A logical retrosynthetic disconnection of the indazole ring at the N1-N2 and C7a-N1 bonds points towards a substituted o-toluidine or, more practically, a di-halogenated aniline derivative that can be converted into a diazonium salt for subsequent cyclization.[\[1\]](#)



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Caption: Retrosynthetic analysis of **4-Bromo-6-chloro-1H-indazole**.

## Experimental Protocol: Synthesis via Diazotization

This protocol outlines a representative synthesis starting from 2-fluoroaniline. The choice of a fluorine-substituted precursor is strategic, as the fluorine atom acts as a good leaving group in the final cyclization step.

### Step 1: Chlorination of 2-Fluoroaniline

- Dissolve 2-fluoroaniline in a suitable solvent such as acetonitrile.
- Cool the solution in an ice bath to 0-5 °C.
- Add N-chlorosuccinimide (NCS) portion-wise, maintaining the temperature.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Upon completion, perform an aqueous workup to isolate the chlorinated product.

### Step 2: Bromination

- Dissolve the product from Step 1 in a suitable solvent (e.g., acetonitrile).
- Add N-bromosuccinimide (NBS) and stir at room temperature.
- Monitor the reaction for the formation of the di-halogenated product, 2-bromo-4-chloro-6-fluoroaniline.[1]
- Isolate the product via extraction and purify by recrystallization or column chromatography.

### Step 3: Diazotization and Cyclization

- Suspend the 2-bromo-4-chloro-6-fluoroaniline in an acidic medium (e.g., aqueous HCl).
- Cool the suspension to 0-5 °C.
- Slowly add an aqueous solution of sodium nitrite (NaNO<sub>2</sub>). The primary amino group is converted *in situ* to a diazonium salt.[1][6]
- Allow the reaction mixture to warm to room temperature. The unstable diazonium salt will undergo spontaneous intramolecular cyclization, with the expulsion of the fluoride ion, to form the indazole ring.
- The solid product, **4-Bromo-6-chloro-1H-indazole**, precipitates from the solution.
- Collect the solid by filtration, wash with water, and dry under vacuum. The product can be further purified by recrystallization from ethanol or a similar solvent.[6]

## Chemical Reactivity and Strategic Functionalization

The true utility of **4-Bromo-6-chloro-1H-indazole** in drug development lies in its potential for selective functionalization. The molecule offers three primary sites for modification: the N1-position of the indazole ring and the C4-bromo and C6-chloro substituents.

### N-Functionalization

The nitrogen atom at the N1 position can be readily alkylated, arylated, or acylated using standard synthetic methodologies.[\[1\]](#)

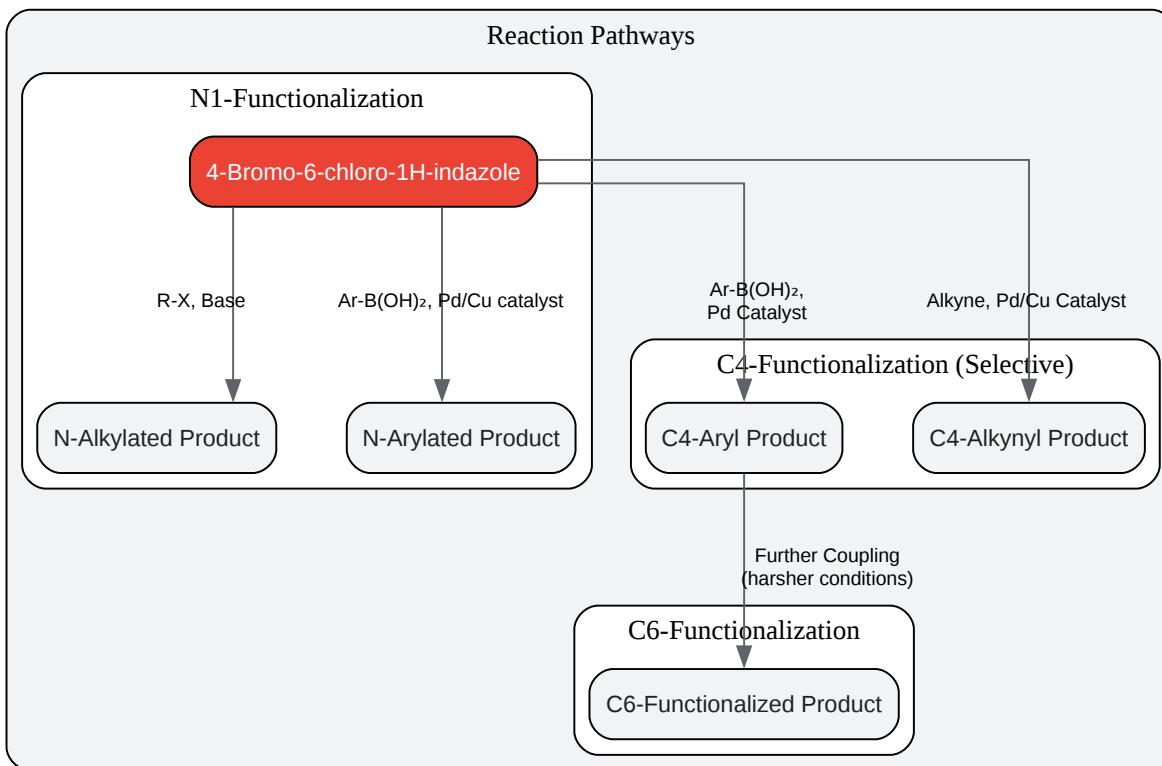
- N-Alkylation: Achieved using alkyl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>).
- N-Arylation: Commonly performed via copper or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or aryl boronic acids.[\[1\]](#)
- N-Acylation: The N1-nitrogen can be acylated with acyl chlorides or anhydrides, which can also serve as a protecting group strategy.[\[1\]](#)

## C-C and C-N Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds is a key strategic advantage. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C4 position.

- Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

By carefully selecting the catalyst, ligands, and reaction conditions, chemists can selectively functionalize the C4-position while leaving the C6-chloro group intact for a subsequent, different coupling reaction. This sequential, site-specific functionalization is invaluable for building molecular complexity and creating targeted compound libraries.[\[1\]](#)



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Caption: Key functionalization pathways for **4-Bromo-6-chloro-1H-indazole**.

## Applications in Drug Discovery: A Case Study

The indazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents, including kinase inhibitors for cancer therapy.<sup>[2]</sup> **4-Bromo-6-chloro-1H-indazole** serves as a critical starting material or intermediate in the synthesis of such complex molecules. A prominent example is its use in the synthesis of precursors for Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections.<sup>[7]</sup> The synthesis of related 3-aminoindazole fragments often involves the reaction of a halogenated benzonitrile with hydrazine, where the halogen substitution pattern, such as that

found in derivatives of **4-Bromo-6-chloro-1H-indazole**, is crucial for directing the cyclization and providing handles for further elaboration.[7]

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **4-Bromo-6-chloro-1H-indazole** is essential for ensuring safety.

- Hazard Identification: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[8][9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10]
- Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. [8][9]
- Storage: To ensure stability and prevent degradation, **4-Bromo-6-chloro-1H-indazole** should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Recommended storage temperature is typically between 2-8 °C.[1][11]
- Spills: In case of a spill, avoid generating dust.[8] Use dry clean-up procedures (e.g., sweeping or vacuuming) and place the material in a sealed container for disposal.[8][9]

## Conclusion

**4-Bromo-6-chloro-1H-indazole** is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined structure, coupled with the differential reactivity of its halogen substituents, provides a robust and flexible platform for the synthesis of complex, biologically active molecules. From its logical synthesis to its application in constructing advanced drug candidates, this compound exemplifies the critical role that versatile building blocks play in the pipeline of modern therapeutic development. A thorough understanding of its properties, reactivity, and handling is essential for any research professional seeking to leverage its synthetic potential.

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